Cas no 1367922-17-5 (2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide)

2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide is a sulfur-containing heterocyclic compound with a tetrahydrothiopyran core structure. The presence of the α-methyl group and the 1,1-dioxide moiety enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The acetic acid functional group provides a versatile handle for further derivatization, enabling the formation of amides, esters, or other derivatives. This compound is particularly useful in the development of bioactive molecules due to its rigid, saturated ring system and potential for hydrogen bonding interactions. Its well-defined structure and synthetic accessibility make it a reliable building block for medicinal chemistry and material science research.
2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide structure
1367922-17-5 structure
商品名:2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide
CAS番号:1367922-17-5
MF:C8H14O4S
メガワット:206.259361743927
CID:5295343

2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide 化学的及び物理的性質

名前と識別子

    • 2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide
    • インチ: 1S/C8H14O4S/c1-6(8(9)10)7-2-4-13(11,12)5-3-7/h6-7H,2-5H2,1H3,(H,9,10)
    • InChIKey: NRXVDULJQIQPFE-UHFFFAOYSA-N
    • ほほえんだ: C(C1CCS(=O)(=O)CC1)(C)C(=O)O

2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01103805-5g
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid
1367922-17-5 95%
5g
¥8785.0 2023-04-10
Enamine
EN300-783151-1.0g
2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid
1367922-17-5 95.0%
1.0g
$770.0 2025-02-22
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01103805-1g
2-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid
1367922-17-5 95%
1g
¥3031.0 2023-04-10
Enamine
EN300-783151-0.1g
2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid
1367922-17-5 95.0%
0.1g
$678.0 2025-02-22
Enamine
EN300-783151-0.25g
2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid
1367922-17-5 95.0%
0.25g
$708.0 2025-02-22
Enamine
EN300-783151-10.0g
2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid
1367922-17-5 95.0%
10.0g
$3315.0 2025-02-22
Enamine
EN300-783151-2.5g
2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid
1367922-17-5 95.0%
2.5g
$1509.0 2025-02-22
Enamine
EN300-783151-0.5g
2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid
1367922-17-5 95.0%
0.5g
$739.0 2025-02-22
Enamine
EN300-783151-0.05g
2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid
1367922-17-5 95.0%
0.05g
$647.0 2025-02-22
Enamine
EN300-783151-5.0g
2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid
1367922-17-5 95.0%
5.0g
$2235.0 2025-02-22

2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide 関連文献

2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxideに関する追加情報

Introduction to 2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide (CAS No. 1367922-17-5)

The compound 2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide, identified by the CAS number 1367922-17-5, represents a fascinating molecule in the realm of heterocyclic chemistry. This tetrahydropyrano[3,4-c]thiophene derivative features a unique structural framework that has garnered significant attention from researchers due to its potential applications in pharmaceuticals and material science. The presence of a carboxylic acid moiety and a methyl-substituted tetrahydropyran ring suggests versatile reactivity, making it a promising candidate for further exploration.

In recent years, the study of thiopyran derivatives has seen considerable advancement, particularly in their role as intermediates in drug development. The structural motif of 2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide is particularly intriguing because it combines the stability of a tetrahydropyran ring with the functional diversity of a thiophene scaffold. This combination has been exploited in the design of molecules with potential biological activity. For instance, derivatives of thiopyran have been investigated for their antimicrobial and anti-inflammatory properties, areas where this compound shows promise.

The synthesis of 2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide involves multi-step organic transformations that highlight the synthetic ingenuity required to construct such complex heterocycles. The introduction of the dioxide functionality at the 1,1-position adds an extra layer of complexity to its chemical behavior, influencing both its reactivity and its interactions with biological targets. This feature has prompted researchers to explore its potential as a chiral building block in asymmetric synthesis.

One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of more complex molecules. The carboxylic acid group can be readily modified through esterification or amidation reactions, allowing for the creation of a wide array of derivatives with tailored properties. Similarly, the tetrahydropyran ring can undergo various functionalization reactions, including alkylation and oxidation processes, which open up numerous possibilities for structural diversification.

Recent studies have begun to unravel the pharmacological potential of 2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide and its derivatives. Researchers have demonstrated that certain thiopyran-based compounds exhibit inhibitory activity against enzymes involved in inflammatory pathways. This has sparked interest in developing novel therapeutic agents targeting these pathways for conditions such as rheumatoid arthritis and inflammatory bowel disease. The unique structural features of this compound make it an attractive scaffold for medicinal chemists seeking to design next-generation drugs.

The material science applications of 2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide are also noteworthy. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. Such complexes have potential applications in catalysis and as sensors for detecting metal ions in environmental samples. Furthermore, the compound's ability to self-assemble into supramolecular structures has opened up avenues for designing advanced materials with specific functionalities.

The computational modeling of 2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide has provided valuable insights into its molecular behavior. Advanced computational techniques have allowed researchers to predict its interactions with biological targets at an atomic level. These predictions have guided experimental efforts and have accelerated the discovery process by identifying promising derivatives before they are synthesized in the lab.

In conclusion,2H-Thiopyran-4-acetic acid, tetrahydro-α-methyl-, 1,1-dioxide (CAS No. 1367922-17-5) is a versatile and intriguing molecule with significant potential across multiple disciplines. Its unique structural features make it an excellent candidate for further research in pharmaceuticals and material science. As our understanding of its properties grows,so too does its promise as a building block for innovative chemical applications.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量